molecular formula C38H52N2O14 B607518 Fmoc-PEG8-NHS ester CAS No. 1334170-03-4

Fmoc-PEG8-NHS ester

Cat. No.: B607518
CAS No.: 1334170-03-4
M. Wt: 760.83
InChI Key: AMSAHSNOOQLQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG8-NHS ester typically involves the reaction of 9-fluorenylmethoxycarbonyl-protected polyethylene glycol with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-PEG8-NHS ester primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide ester reacts readily with primary amines to form stable amide bonds. This reaction is typically carried out at a pH range of 7-9 .

Common Reagents and Conditions:

Major Products: The major product of the reaction between this compound and primary amines is a stable amide bond, which is crucial for bioconjugation applications .

Scientific Research Applications

Fmoc-PEG8-NHS ester is extensively used in various scientific research fields:

    Chemistry: It is used as a linker in the synthesis of complex molecules and polymers.

    Biology: It facilitates the labeling and modification of proteins and peptides, aiding in the study of biological processes.

    Medicine: It is employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: It is used in the development of new materials and nanotechnology applications

Mechanism of Action

The mechanism of action of Fmoc-PEG8-NHS ester involves the formation of stable amide bonds with primary amines. The N-hydroxysuccinimide ester group reacts with the amine group, leading to the release of N-hydroxysuccinimide and the formation of an amide bond. This reaction is facilitated by the hydrophilic polyethylene glycol spacer, which increases the solubility of the compound in aqueous media .

Comparison with Similar Compounds

  • Fmoc-PEG4-NHS ester
  • Fmoc-PEG6-NHS ester
  • Fmoc-PEG12-NHS ester

Comparison: Fmoc-PEG8-NHS ester is unique due to its optimal length of the polyethylene glycol spacer, which provides a balance between solubility and reactivity. Compared to shorter spacers like Fmoc-PEG4-NHS ester, it offers better solubility. Compared to longer spacers like Fmoc-PEG12-NHS ester, it provides better reactivity and stability .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N2O14/c41-35-9-10-36(42)40(35)54-37(43)11-13-45-15-17-47-19-21-49-23-25-51-27-28-52-26-24-50-22-20-48-18-16-46-14-12-39-38(44)53-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,39,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSAHSNOOQLQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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